molecular formula C23H27F2NO3 B12718538 Cyclohexanamine;4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid CAS No. 161692-94-0

Cyclohexanamine;4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid

Cat. No.: B12718538
CAS No.: 161692-94-0
M. Wt: 403.5 g/mol
InChI Key: LFJBVSYVIKGQGO-UHFFFAOYSA-N
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Description

Cyclohexanamine;4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyclohexanamine group, a difluorophenyl group, and a butanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of advanced catalysts and automated reaction systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine;4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, cyanide ions)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyclohexanamine;4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanamine;4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanamine;4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

161692-94-0

Molecular Formula

C23H27F2NO3

Molecular Weight

403.5 g/mol

IUPAC Name

cyclohexanamine;4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid

InChI

InChI=1S/C17H14F2O3.C6H13N/c1-10(17(21)22)8-16(20)12-4-2-11(3-5-12)14-7-6-13(18)9-15(14)19;7-6-4-2-1-3-5-6/h2-7,9-10H,8H2,1H3,(H,21,22);6H,1-5,7H2

InChI Key

LFJBVSYVIKGQGO-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O.C1CCC(CC1)N

Origin of Product

United States

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